Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate in synthesizing various chemically and pharmacologically significant compounds. Notable applications include the synthesis of Thieno[2,3-c]pyrazoles, compounds with novel heterocyclic systems, through a series of chemical transformations involving chloronitrile and methyl thioglycolate (Haider et al., 2005). Similarly, structural and spectral studies of this compound have been conducted, exploring its biologically relevant derivatives and providing insights into its chemical behavior, as seen in studies where it was used as a starting material for cyclocondensation reactions (Viveka et al., 2016).
Medicinal Chemistry and Drug Development
In medicinal chemistry, this compound has been instrumental in developing novel compounds with potential therapeutic applications. For instance, its derivatives have been studied for their anticancer properties, with certain compounds exhibiting promising antiproliferative activity, potentially superior to known anticancer agents like paclitaxel (Jose, 2017). Furthermore, derivatives of this compound have been investigated for their antimicrobial activities, showcasing the compound's versatility in drug development (Hafez et al., 2016).
Material Science and Coordination Chemistry
This compound has also found applications in material science and coordination chemistry. For instance, its derivatives have been utilized in synthesizing coordination polymers with diverse structural configurations. These polymers exhibit intriguing properties like chirality and potential luminescence, expanding the scope of applications in material science (Cheng et al., 2017).
Mechanism of Action
Target of Action
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles in general are known to interact with various biochemical pathways due to their structural diversity .
Result of Action
Pyrazoles can have a wide range of effects depending on their specific structure and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” can be influenced by various environmental factors. For example, more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Biochemical Analysis
Biochemical Properties
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways, which are essential for cell communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These effects highlight the importance of dosage in determining the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substances . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s role in these pathways underscores its potential impact on overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . This distribution affects its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . This subcellular localization is crucial for understanding the compound’s mechanism of action and its impact on cellular processes.
Properties
IUPAC Name |
methyl 5-chloro-1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHZTZQQJQKAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226686 | |
Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-85-0 | |
Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88398-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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